molecular formula C26H22N2O3 B278087 3-methoxy-N-{4-[(phenylacetyl)amino]phenyl}-2-naphthamide

3-methoxy-N-{4-[(phenylacetyl)amino]phenyl}-2-naphthamide

Cat. No. B278087
M. Wt: 410.5 g/mol
InChI Key: QSWFORGDFBSAIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methoxy-N-{4-[(phenylacetyl)amino]phenyl}-2-naphthamide, also known as MPAA, is a synthetic compound that has been extensively used in scientific research. It belongs to the class of naphthamide derivatives and has been shown to possess a wide range of biological activities.

Mechanism Of Action

The mechanism of action of 3-methoxy-N-{4-[(phenylacetyl)amino]phenyl}-2-naphthamide is not fully understood. However, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells. 3-methoxy-N-{4-[(phenylacetyl)amino]phenyl}-2-naphthamide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
3-methoxy-N-{4-[(phenylacetyl)amino]phenyl}-2-naphthamide has been shown to possess several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 3-methoxy-N-{4-[(phenylacetyl)amino]phenyl}-2-naphthamide has also been shown to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases. In addition, 3-methoxy-N-{4-[(phenylacetyl)amino]phenyl}-2-naphthamide has been shown to possess antiviral activity against several viruses.

Advantages And Limitations For Lab Experiments

3-methoxy-N-{4-[(phenylacetyl)amino]phenyl}-2-naphthamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. 3-methoxy-N-{4-[(phenylacetyl)amino]phenyl}-2-naphthamide has been extensively studied and its biological activities are well characterized. However, 3-methoxy-N-{4-[(phenylacetyl)amino]phenyl}-2-naphthamide also has some limitations for lab experiments. It is a relatively new compound and its long-term toxicity is not well understood. 3-methoxy-N-{4-[(phenylacetyl)amino]phenyl}-2-naphthamide also has limited solubility in water, which can make it difficult to use in certain assays.

Future Directions

There are several future directions for the research of 3-methoxy-N-{4-[(phenylacetyl)amino]phenyl}-2-naphthamide. One potential direction is to further investigate its anticancer activity and to determine its mechanism of action in cancer cells. Another potential direction is to investigate its potential as a treatment for inflammatory diseases. Additionally, further research is needed to determine its long-term toxicity and to optimize its solubility in water for use in assays. Overall, 3-methoxy-N-{4-[(phenylacetyl)amino]phenyl}-2-naphthamide is a promising compound with a wide range of biological activities that can be further explored for potential therapeutic applications.

Synthesis Methods

3-methoxy-N-{4-[(phenylacetyl)amino]phenyl}-2-naphthamide can be synthesized by the reaction of 2-naphthoic acid with thionyl chloride to form 2-naphthoyl chloride, which is then reacted with 4-aminobenzophenone to form 3-methoxy-N-{4-[(phenylacetyl)amino]phenyl}-2-naphthamide. The synthesis of 3-methoxy-N-{4-[(phenylacetyl)amino]phenyl}-2-naphthamide has been optimized to obtain high yields and purity.

Scientific Research Applications

3-methoxy-N-{4-[(phenylacetyl)amino]phenyl}-2-naphthamide has been extensively used in scientific research due to its wide range of biological activities. It has been shown to possess anticancer, anti-inflammatory, and antiviral activities. 3-methoxy-N-{4-[(phenylacetyl)amino]phenyl}-2-naphthamide has been tested against various cancer cell lines and has shown promising results in inhibiting their growth. It has also been shown to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases. 3-methoxy-N-{4-[(phenylacetyl)amino]phenyl}-2-naphthamide has been shown to possess antiviral activity against several viruses, including influenza A virus and herpes simplex virus.

properties

Product Name

3-methoxy-N-{4-[(phenylacetyl)amino]phenyl}-2-naphthamide

Molecular Formula

C26H22N2O3

Molecular Weight

410.5 g/mol

IUPAC Name

3-methoxy-N-[4-[(2-phenylacetyl)amino]phenyl]naphthalene-2-carboxamide

InChI

InChI=1S/C26H22N2O3/c1-31-24-17-20-10-6-5-9-19(20)16-23(24)26(30)28-22-13-11-21(12-14-22)27-25(29)15-18-7-3-2-4-8-18/h2-14,16-17H,15H2,1H3,(H,27,29)(H,28,30)

InChI Key

QSWFORGDFBSAIV-UHFFFAOYSA-N

SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=C(C=C3)NC(=O)CC4=CC=CC=C4

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=C(C=C3)NC(=O)CC4=CC=CC=C4

Origin of Product

United States

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